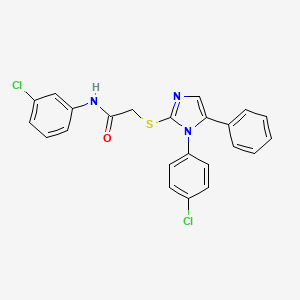
N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H17Cl2N3OS and its molecular weight is 454.37. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Structure and Interactions
Research on compounds structurally related to N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide has focused on understanding their molecular structure and intermolecular interactions. For instance, studies have analyzed the crystal structures of related compounds, revealing their "V" shaped molecular geometry and detailing various intermolecular interactions such as hydrogen bonds and π interactions, which contribute to their 3-D arrangement in crystal lattices (Boechat et al., 2011).
Antitumor and Anticancer Activities
Several derivatives bearing structural similarities have been synthesized and evaluated for their antitumor and anticancer activities. These studies often involve the screening of compounds against human tumor cell lines to identify potential anticancer agents. For example, derivatives have shown considerable anticancer activity against some cancer cell lines, highlighting the therapeutic potential of these molecules (Yurttaş et al., 2015).
Antibacterial Activity
Research into the antibacterial properties of compounds with a similar molecular framework has demonstrated moderate to good activity against both gram-positive and gram-negative bacteria. This suggests the potential use of these compounds as templates for developing new antibacterial agents (Desai et al., 2008).
Anticonvulsant Properties
Studies have also explored the anticonvulsant activity of similar compounds, with some showing promising results against seizures induced by maximal electroshock. This highlights the potential for developing new anticonvulsant therapies based on these molecular structures (Aktürk et al., 2002).
Molecular Docking and Photovoltaic Efficiency
Additionally, molecular docking studies and photovoltaic efficiency modeling have been conducted on related compounds to understand their interactions with biological targets and their potential use in dye-sensitized solar cells, respectively. These studies provide insights into the versatile applications of these compounds, ranging from medical to energy-related fields (Mary et al., 2020).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3OS/c24-17-9-11-20(12-10-17)28-21(16-5-2-1-3-6-16)14-26-23(28)30-15-22(29)27-19-8-4-7-18(25)13-19/h1-14H,15H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQALBNWEMTIJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



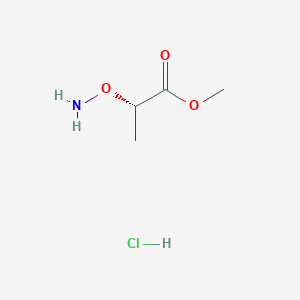
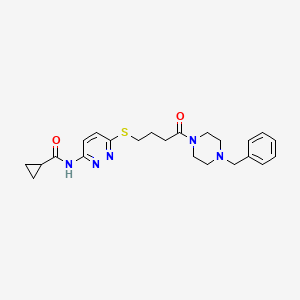
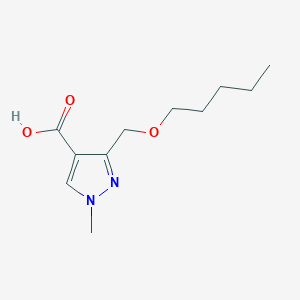
![1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2930326.png)
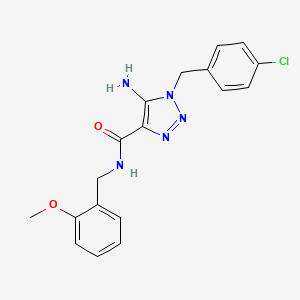


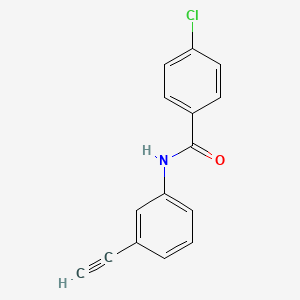


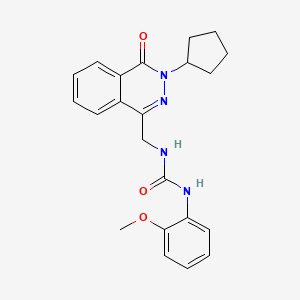
![1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B2930339.png)